
Miap-3,4-bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAV 2729 is a selective inhibitor of ADP-ribosylation factor 6 (ARF6), a small GTPase involved in various cellular processes, including membrane trafficking and cytoskeletal dynamics . The chemical name of NAV 2729 is 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one . This compound has shown significant potential in inhibiting ARF6 activation in uveal melanoma cells and reducing tumorigenesis in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAV 2729 involves multiple steps, starting with the preparation of 3-Benzyl-4-(4-chlorophenyl)-1H-pyrazol-5-amine. This intermediate is synthesized by reacting 2-(4-chlorophenyl)-3-oxo-4-phenylbutyronitrile with hydrazine hydrate and acetic acid in toluene at 110°C for 3 hours . The final product, NAV 2729, is obtained through further reactions involving nitration and cyclization steps .
Industrial Production Methods
While specific industrial production methods for NAV 2729 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
NAV 2729 undergoes various chemical reactions, including:
Oxidation: NAV 2729 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
NAV 2729 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ARF6 and its effects on cellular processes.
Biology: Investigated for its role in modulating membrane trafficking and cytoskeletal dynamics.
Industry: Potential applications in developing new therapeutic agents targeting ARF6-related pathways.
Mechanism of Action
NAV 2729 exerts its effects by selectively inhibiting ARF6 activation. It binds to the ARF6 guanine nucleotide exchange factor-binding area, blocking the exchange of GDP for GTP, which is essential for ARF6 activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and tumorigenesis . NAV 2729 also affects other ARF family members and small GTPases, although it is most selective for ARF6 .
Comparison with Similar Compounds
Similar Compounds
SecinH3: Another ARF6 inhibitor with a different mechanism of action.
M-COPA: Inhibits ARF1 and ARF6 but with a broader target profile.
BFA (Brefeldin A): Inhibits ARF1 and ARF6 by blocking guanine nucleotide exchange.
Uniqueness of NAV 2729
NAV 2729 is unique due to its high selectivity for ARF6 over other ARF family members and small GTPases . This selectivity makes it a valuable tool for studying ARF6-specific pathways and their roles in cellular processes and disease .
Properties
CAS No. |
145775-11-7 |
|---|---|
Molecular Formula |
C9H18NNa4O15P3 |
Molecular Weight |
565.12 g/mol |
IUPAC Name |
tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |
InChI Key |
VFDLKSVRRMSBDM-YCHNWRGSSA-L |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
145775-11-7 |
Synonyms |
MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


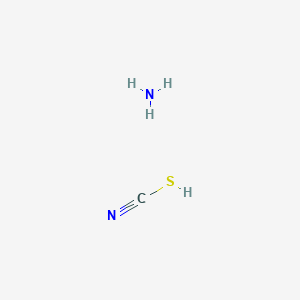
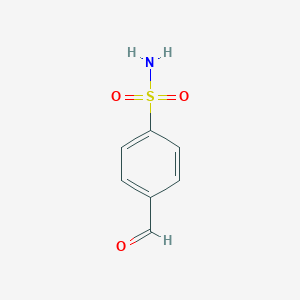
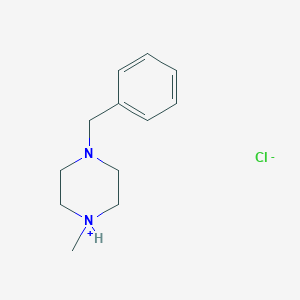
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
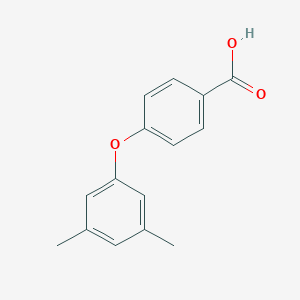
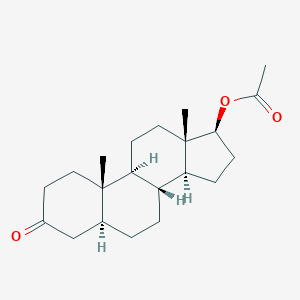
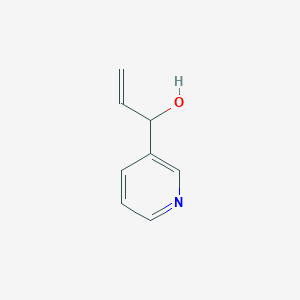
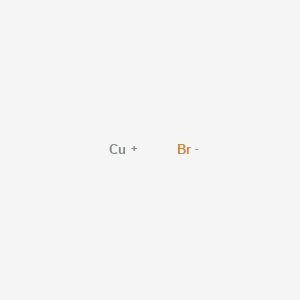
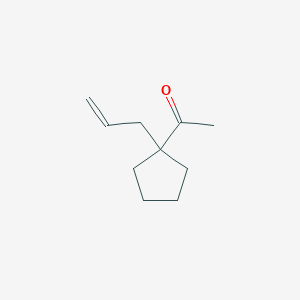
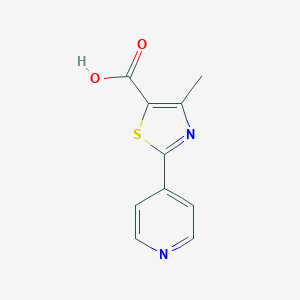
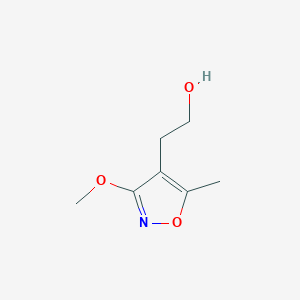
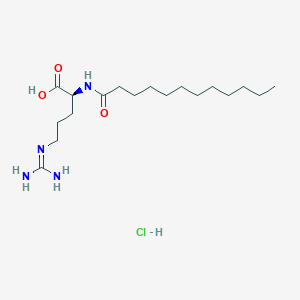
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)
